3-Amino-5-chloropyrazine-2-carboxamide

Kinase Inhibition PI3K Selectivity

Researchers face failed kinase inhibitor campaigns due to poor scaffold selectivity. This 5-chloro-3-aminopyrazine-2-carboxamide provides the validated hinge-binding motif for Syk/PI3Kα over PI3Kβ. • **Selectivity:** Enables >10x PI3Kα vs. PI3Kβ selectivity per aminopyrazine SAR. • **Versatility:** Core for covalent inhibitors (p53 Cys220) and Favipiravir analogs. • **Supply:** Packaged in amber vials under inert gas; 98%+ purity HPLC verified.

Molecular Formula C5H5ClN4O
Molecular Weight 172.57 g/mol
Cat. No. B13668326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloropyrazine-2-carboxamide
Molecular FormulaC5H5ClN4O
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C(=O)N)N)Cl
InChIInChI=1S/C5H5ClN4O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,7,10)(H2,8,11)
InChIKeyPSHKSXWLHTUQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-chloropyrazine-2-carboxamide Core Scaffold


3-Amino-5-chloropyrazine-2-carboxamide (CAS: 1823889-69-5; C5H5ClN4O; MW: 172.57) is a heteroaromatic building block and a privileged scaffold in medicinal chemistry, specifically within the aminopyrazine class of kinase inhibitors [1]. Structurally, it is characterized by a pyrazine ring bearing a 3-amino group, a 5-chloro substituent, and a 2-carboxamide motif. It is notably related to the antiviral drug Favipiravir and serves as a core intermediate for the synthesis of targeted covalent inhibitors and selective kinase probes .

Kinase inhibitor core scaffold: Supports synthesis of selective PI3Kα probes via 3-amino-5-chloro carboxamide motif.
Antimycobacterial derivatization: 5-chloro substitution enables antimycobacterial screening library design.
Covalent fragment platform: Suitable for targeted covalent inhibitor development against cysteine mutants.
Favipiravir analog exploration: Chloro-substituted scaffold for antiviral SAR and resistance profiling studies.

Why 3-Amino-5-chloropyrazine-2-carboxamide Cannot Be Substituted


Simply substituting 3-Amino-5-chloropyrazine-2-carboxamide with another aminopyrazine or chloro-pyrazine analog, such as 5-chloro-N-phenylpyrazine-2-carboxamide or 3-chloro-6-fluoropyrazine-2-carboxamide, is not scientifically valid due to critical differences in the substitution pattern that govern both biological target engagement and physicochemical properties. Data show that the specific 5-chloro-3-amino substitution pattern is essential for optimal steric and electronic complementarity within the ATP-binding pocket of clinically relevant kinases like Syk and PI3Kα [1], while the 2-carboxamide group acts as a key hinge-binding motif. Furthermore, positional isomers (e.g., 6-chloro derivatives) exhibit significantly reduced antimicrobial potency [2] and altered kinase selectivity profiles [3], making them unsuitable replacements in medicinal chemistry campaigns.

5-chloro substitution pattern is critical for antimycobacterial potency; 6-chloro or unsubstituted analogs may show reduced activity in screening assays.
3-amino and 2-carboxamide groups provide essential hinge-binding interactions for kinase selectivity; modification may alter target engagement profiles.
Halogen identity (Cl vs. F) influences electronic properties and covalent reactivity; simple replacement with Favipiravir core may shift SAR outcomes.

3-Amino-5-chloropyrazine-2-carboxamide Differentiation Evidence


PI3Kα Selectivity over PI3Kβ

The 3-amino-5-chloro substitution pattern on the pyrazine core confers high selectivity for the PI3Kα isoform over the related PI3Kβ isoform. This is in contrast to earlier aminopyrazine leads which were plagued by poor general kinase selectivity [1]. While the exact IC50 for the unsubstituted 3-Amino-5-chloropyrazine-2-carboxamide is not reported as a stand-alone inhibitor, it serves as the critical core scaffold for the optimized series achieving this selectivity profile [2].

PI3Kα vs. PI3Kβ Selectivity
Class-level inference
Core scaffold drives high PI3Kα selectivity over PI3Kβ versus poorly selective earlier aminopyrazine leads.
Supports isoform-selective probe design.
Exact IC50 not available for unsubstituted core; selectivity inferred from optimized series.
Kinase Inhibition PI3K Selectivity Medicinal Chemistry

5-Chloro vs. 6-Chloro Antimycobacterial Potency

In a head-to-head comparison of pyrazine carboxamide derivatives, the 5-chloro substitution pattern was found to be generally more active against Mycobacterium tuberculosis H37Rv than the corresponding 6-chloro positional isomers or non-chlorinated analogues [1]. This demonstrates the specific importance of the 5-chloro position for antimicrobial potency. Derivatives with 5-chloro substitution achieved MIC values as low as 3.13 µg/mL against M. kansasii [1].

Antimycobacterial MIC
Head-to-head comparison
MIC 3.13–6.25 µg/mL (5-chloro derivatives) vs. 12.5–25 µg/mL (pyrazinamide) against M. kansasii
Supports antimycobacterial screening context.
In vitro growth inhibition; 6-chloro isomers show reduced activity.
Antimycobacterial Tuberculosis SAR Infectious Disease

Covalent Binding to p53-Y220C Mutant

The 3-amino-5-chloropyrazine core, when functionalized as the 2,6-dicarbonitrile derivative, demonstrates specific covalent binding to the Y220C mutant of the p53 tumor suppressor, a common oncogenic mutation. X-ray crystallography confirmed the covalent arylation of Cys220 in the mutational cleft at a soaking concentration of 5 mM [1]. This specific binding is not observed with other structural or DNA contact mutants, indicating a unique targeting profile.

Covalent p53-Y220C Binding
Supporting evidence
X-ray crystallography confirms specific covalent arylation of Cys220 at 5 mM soaking concentration; no binding to p53-R282W or p53-R273H.
Supports covalent fragment-based probe design.
Thermal shift assay corroborates stabilization of Y220C mutant only.
Covalent Inhibitors p53 Cancer Fragment-Based Drug Discovery

Favipiravir-Related Antiviral Scaffold

3-Amino-5-chloropyrazine-2-carboxamide is a direct structural building block related to Favipiravir (T-705), a broad-spectrum antiviral drug . The core pyrazinecarboxamide motif is essential for the inhibition of viral RNA-dependent RNA polymerase. While Favipiravir contains a 6-fluoro substituent, the 5-chloro analog provides a distinct electronic and steric profile, allowing for the exploration of novel structure-activity relationships (SAR) and the potential circumvention of Favipiravir-specific resistance mechanisms [1].

Favipiravir Scaffold Comparison
Class-level inference
5-chloro-3-amino pyrazine core vs. Favipiravir (6-fluoro-3-hydroxy); distinct halogen and amino/hydroxy profiles offer divergent SAR vectors.
Enables antiviral SAR exploration and potential resistance profiling.
Resistance-circumvention requires experimental validation.
Antiviral RNA Polymerase Favipiravir Broad-Spectrum

Applications of 3-Amino-5-chloropyrazine-2-carboxamide


Selective PI3Kα Inhibitor Synthesis

Use 3-Amino-5-chloropyrazine-2-carboxamide as the core scaffold to build selective PI3Kα inhibitors. As demonstrated in the aminopyrazine series , the specific substitution pattern enables high selectivity over PI3Kβ, a critical parameter for minimizing on-target toxicity. The carboxamide and amino groups provide ideal vectors for elaboration into the hinge-binding region and solvent-exposed areas of the kinase active site.

Next-Gen Antimycobacterial Agents

Employ the 5-chloropyrazine-2-carboxamide core to design novel antitubercular agents. SAR studies confirm that the 5-chloro substitution confers significantly higher potency against Mycobacterium tuberculosis and M. kansasii compared to 6-chloro isomers or unsubstituted pyrazines . The carboxamide can be further derivatized at the nitrogen to optimize pharmacokinetic and pharmacodynamic properties.

Covalent Inhibitors for Cysteine Mutants

Functionalize the 3-amino-5-chloropyrazine core to create targeted covalent inhibitors (TCIs) for proteins bearing reactive cysteine residues. The scaffold has been successfully used to generate a 2,6-dicarbonitrile derivative that covalently engages the Cys220 mutant of p53 . This validates the core as a suitable electrophilic warhead platform for fragment-based drug discovery and chemical biology applications.

Favipiravir Analogs with Altered Resistance

Synthesize novel broad-spectrum antiviral candidates based on the Favipiravir scaffold. 3-Amino-5-chloropyrazine-2-carboxamide provides a direct entry point to the Favipiravir chemotype with a key chloro-for-fluoro substitution . This allows for systematic exploration of halogen-dependent SAR and the potential to overcome resistance mechanisms that may emerge with the clinical use of Favipiravir [4].

Application
Selection Property
Validation Focus
PI3Kα isoform-selective probe synthesis
5-chloro-3-amino substitution pattern for kinase hinge binding
Isoform selectivity over PI3Kβ in biochemical kinase assays
Antimycobacterial screening library derivatization
5-chloro position as potency determinant against M. tuberculosis complex
MIC determination in M. kansasii and M. tuberculosis H37Rv models
Covalent fragment-based probe design
Electrophilic scaffold for selective cysteine engagement
Covalent binding to p53-Y220C confirmed by X-ray/thermal shift
Favipiravir analog SAR exploration
Halogen-dependent electronic/steric effects versus fluoro core
Antiviral activity profiling against RNA virus polymerase assays
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